molecular formula C22H27FN4O3 B2700750 N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-fluorophenyl)oxalamide CAS No. 900006-04-4

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-fluorophenyl)oxalamide

Cat. No. B2700750
CAS RN: 900006-04-4
M. Wt: 414.481
InChI Key: ZKTUPZFHNDPQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains functional groups such as amide and morpholine. The presence of these functional groups could potentially give this compound unique chemical and physical properties .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the other compounds present. The amide group could potentially undergo hydrolysis, and the morpholine ring could potentially participate in various ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the amide group could potentially make it polar and capable of participating in hydrogen bonding .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

A study by Harrison et al. (2001) explored a water-soluble neurokinin-1 receptor antagonist suitable for intravenous and oral clinical administration, highlighting the therapeutic potential of compounds with similar structures in addressing conditions like emesis and depression. The research underscores the importance of structural modifications to enhance solubility and efficacy for clinical applications Harrison et al., 2001.

Metal Ion Detection

Das et al. (2012) synthesized a highly selective and sensitive colorimetric and fluorogenic sensor for Hg2+/Cr3+ detection in neutral water. The compound, featuring a dimethylaminophenyldiazenyl fragment, underscores the utility of such molecules in environmental monitoring and safety assessments Das et al., 2012.

Larvicidal Activity

A study by Gorle et al. (2016) on pyrimidine derivatives linked with morpholinophenyl demonstrates the potential of structurally similar compounds in the development of new pesticides, emphasizing their significant larvicidal activity against mosquito larvae Gorle et al., 2016.

Fluorescent Probes and Sensors

Research by Feng et al. (2016) on a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase activity in tumor cells illustrates the application of compounds with dimethylaminophenyl and morpholinyl groups in biomedical diagnostics, offering tools for imaging and disease monitoring Feng et al., 2016.

DNA Interaction Studies

Tang et al. (2005) explored the interaction of a benzimidazole derivative with calf thymus DNA, providing insights into the binding mechanisms and potential applications of similar compounds in the study of DNA interactions, which could be crucial for drug development and molecular biology research Tang et al., 2005.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and testing its safety .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3/c1-26(2)19-9-3-16(4-10-19)20(27-11-13-30-14-12-27)15-24-21(28)22(29)25-18-7-5-17(23)6-8-18/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTUPZFHNDPQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-fluorophenyl)oxalamide

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